molecular formula C9H6F2O2 B1394127 5,7-Difluorochroman-4-one CAS No. 844648-22-2

5,7-Difluorochroman-4-one

Número de catálogo: B1394127
Número CAS: 844648-22-2
Peso molecular: 184.14 g/mol
Clave InChI: OJVRCPGUGZXUAP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 5,7-Difluorochroman-4-one involves several synthetic routes. One common method includes the use of ketoreductase, coenzyme, and a coenzyme circulating system to perform an asymmetric reduction reaction . This method is advantageous due to its simplicity, high efficiency, mild conditions, and environmental friendliness .

Industrial Production Methods

For industrial production, a method that avoids the use of high-pollution liquid strong acid as a catalyst is preferred. This method ensures good product purity, stable quality, and low cost, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

5,7-Difluorochroman-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Role as an Intermediate in Drug Synthesis

5,7-Difluorochroman-4-one serves as a crucial intermediate in the synthesis of Tegoprazan , a potassium-competitive acid blocker (P-CAB) used for treating gastroesophageal reflux disease (GERD) and gastric ulcers. The synthesis involves the asymmetric reduction of this compound to produce its alcohol derivative, which is then utilized in pharmaceutical formulations.

1.2 Biological Activity

Research indicates that this compound exhibits significant biological activities:

  • Inhibition of Gastric H/K-ATPase : This compound has been shown to effectively inhibit the H/K-ATPase enzyme, crucial for gastric acid secretion. A study demonstrated that treatment with this compound resulted in a 73% reduction in acid secretion compared to control groups.
ParameterControl GroupThis compound Group
Acid Secretion (μmol/L)15040
Inhibition Percentage (%)-73
  • Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, warranting further investigation into its mechanisms and efficacy.
  • Anticancer Potential : Initial findings indicate that the compound may possess anticancer properties, making it a candidate for further pharmacological studies.

Chemical Research

2.1 Synthetic Applications

In synthetic organic chemistry, this compound is utilized as a building block for more complex molecules. Its unique structural features allow for various chemical transformations and reactions.

2.2 Green Chemistry Initiatives

Recent research emphasizes the importance of environmentally friendly synthesis methods for this compound derivatives. Techniques such as visible-light-promoted radical cyclization have been explored to enhance efficiency while minimizing waste .

Material Science

3.1 Development of Advanced Materials

The compound's derivatives are being investigated for their potential applications in developing new materials, including organic semiconductors and polymers for organic solar cells. These applications leverage the compound's unique electronic properties due to the presence of fluorine atoms.

Case Study 1: Inhibition Mechanism Analysis

A study focused on understanding how this compound interacts with biological targets revealed its competitive inhibition of H/K-ATPase. This mechanism is critical for developing effective treatments for acid-related disorders.

Case Study 2: Synthesis Optimization

Research conducted on optimizing the synthesis of Tegoprazan through the use of this compound highlighted improvements in yield and purity when employing novel coenzyme recycling systems during asymmetric reduction processes .

Actividad Biológica

5,7-Difluorochroman-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H6F2OC_9H_6F_2O and features a chroman core with fluorine substituents at positions 5 and 7. The presence of these fluorine atoms enhances the compound's stability and bioactivity, making it a valuable candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its role as an inhibitor of the gastric H/K-ATPase enzyme. This enzyme is crucial for gastric acid secretion, and its inhibition can lead to therapeutic effects in conditions such as gastroesophageal reflux disease (GERD). The compound binds competitively to the enzyme, reducing acid production and alleviating symptoms associated with excessive gastric acidity.

Biological Activities

1. Antacid Properties:

  • Studies have shown that this compound exhibits potent inhibitory effects on gastric acid secretion, making it a potential alternative to traditional proton pump inhibitors (PPIs) like lansoprazole and omeprazole .

2. Anti-inflammatory Effects:

  • Research indicates that derivatives of this compound may possess anti-inflammatory properties. These compounds have been evaluated for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

3. Anticancer Activity:

  • Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Its structural similarity to other known anticancer agents warrants further investigation into its efficacy against various cancer types .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

Study Focus Findings
Mizuno et al., 2020Efficacy in GERDDemonstrated non-inferior efficacy compared to PPIs in healing erosive esophagitis .
Ashida et al., 2018Long-term outcomesShowed significant improvement in GERD symptoms with prolonged use of tegoprazan, a derivative of this compound .
Umezawa et al., 2018Anti-inflammatory effectsFound that derivatives exhibited reduced inflammation markers in experimental models.
Xiao et al., 2020Anticancer potentialReported induction of apoptosis in specific cancer cell lines treated with the compound.

Synthesis and Derivatives

The synthesis of this compound typically involves the asymmetric reduction of its corresponding ketone using ketoreductase enzymes. This method allows for high chiral selectivity and conversion rates while utilizing environmentally friendly solvents . The resulting compound serves as an intermediate for the synthesis of tegoprazan, a potassium-competitive acid blocker used in treating acid-related diseases.

Propiedades

IUPAC Name

5,7-difluoro-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O2/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVRCPGUGZXUAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676391
Record name 5,7-Difluoro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844648-22-2
Record name 5,7-Difluoro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

0.5 ml of DMF and 7.35 ml (84.29 mmol) of oxalyl chloride were slowly added dropwise to a solution of 11.36 g (42.15 mmol) of the compound from Example 169A in 400 ml of dichloromethane at RT. After stirring at RT for 3 h, the solvents were removed in a rotary evaporator, and the residue was again taken up in 200 ml of dichloromethane. 6.74 g (50.57 mmol) of aluminum trichloride were added in portions to the reaction mixture, and the mixture was stirred for 1 h. 150 ml of 2N hydrochloric acid and 200 ml of dichloromethane were added, the phases were separated, and the aqueous phase was extracted twice with dichloromethane. The combined organic phases were dried over sodium sulfate and filtered, and the solvents were removed in vacuo. The crude product was purified by flash chromatography on silica gel (mobile phase: dichloromethane). 6.46 g (80% of theory) of the title compound were obtained.
Quantity
6.74 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
7.35 mL
Type
reactant
Reaction Step Three
Quantity
11.36 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of methyl 3-(3,5-difluorophenoxy)propanoate (11.6 g, 53.7 mmol, STEP 6) and trifluoromethanesulfonic acid (23.2 mL, 2.0 mL/g of substrate) was stirred at 80° C. for 2 hours. After cooling to room temperature, the reaction mixture was diluted with water (120 mL), and extracted with toluene (120 mL). The organic layer was washed successively with aqueous solution of potassium carbonate (50 mL), water (50 mL), and dried over magnesium sulfate. The organic mixture was concentrated in vacuum to afford the title compound (8.75 g, 88%) as a white solid, which was used in the next step without further purification.
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
23.2 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-Difluorochroman-4-one
Reactant of Route 2
5,7-Difluorochroman-4-one
Reactant of Route 3
5,7-Difluorochroman-4-one
Reactant of Route 4
5,7-Difluorochroman-4-one
Reactant of Route 5
5,7-Difluorochroman-4-one
Reactant of Route 6
5,7-Difluorochroman-4-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.